AChE Inhibitory Potency: Class Benchmarking Against Donepezil and Published Benzothiazole-Piperazines
While direct AChE IC50 data for CAS 897467-36-6 are not publicly available, the benzothiazole-piperazine class has well-characterized AChE inhibitory benchmarks. The most potent published analog, compound 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide), achieved an IC50 of 0.030 ± 0.001 µM, comparable to donepezil (IC50 = 0.0201 ± 0.0010 µM) [1]. Other benzothiazole-piperazines with benzoyl-type N-substituents structurally closer to the target compound showed moderate AChE inhibition, with compound 2j demonstrating selective AChE inhibition in Ellman's assay [2]. The m-tolyl methanone substituent on the target compound is anticipated to modulate AChE binding differently than the acetamide-linked analogs, potentially offering an intermediate potency profile suitable for probe development.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class range approximately 0.03–>100 µM depending on substitution |
| Comparator Or Baseline | Compound 3c (IC50 = 0.030 µM); Donepezil (IC50 = 0.0201 µM); Compound 2j (moderate, selective AChE inhibition) |
| Quantified Difference | Class lead 3c is approximately 1.5-fold less potent than donepezil; SAR indicates N-acyl substitution can shift IC50 by >1000-fold within the class |
| Conditions | Ellman's method using AChE from electric eel (E.C.3.1.1.7) |
Why This Matters
This class benchmarking allows researchers to position CAS 897467-36-6 within a known AChE inhibitory landscape, supporting its prioritization as a scaffold for Alzheimer's-focused probe development.
- [1] Tutuş B, et al. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Dev Res. 2024;85(4):e22214. View Source
- [2] Gurdal EE, et al. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents Med Chem. 2017;17(13):1837-1845. View Source
